REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]([C:10](=O)[CH2:11]Br)=[CH:8][CH:9]=1)=[O:4].CC([O-])=O.[Na+].[NH2:19][C:20]([NH2:22])=[S:21]>CCO>[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]([C:10]2[N:19]=[C:20]([NH2:22])[S:21][CH:11]=2)=[CH:8][CH:9]=1)=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1OC(=CC1)C(CBr)=O
|
Name
|
|
Quantity
|
0.185 g
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1OC(=CC1)C=1N=C(SC1)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |